Product packaging for Axisothiocyanate 3(Cat. No.:CAS No. 59633-81-7)

Axisothiocyanate 3

Cat. No.: B1260044
CAS No.: 59633-81-7
M. Wt: 263.4 g/mol
InChI Key: QEUKPIZJCSOXDW-QKPAOTATSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Axisothiocyanate 3 is a specialized organic compound belonging to the class of isothiocyanates, characterized by the reactive functional group R–N=C=S . Isothiocyanates are well-studied for their diverse biological activities and are of significant interest in several research fields . They are known to be potent electrophiles that can readily form conjugates with various biological nucleophiles, such as glutathione and protein thiols, which is a key mechanism underlying their research applications . In antimicrobial research, isothiocyanates have demonstrated broad-spectrum activity against a range of bacteria and fungi. Their mechanism is thought to involve disruption of microbial membrane potential and inhibition of critical enzymes . In the context of human health research, certain isothiocyanates have been investigated for their potential anti-inflammatory and chemopreventive properties, which may involve the modulation of cytoprotective enzymes and signaling pathways . It is important to note that the specific biological profile and research applications for this compound are not fully detailed in the available public literature. Researchers are advised to consult specialized chemical and life science databases for further information. This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for any form of personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H25NS B1260044 Axisothiocyanate 3 CAS No. 59633-81-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59633-81-7

Molecular Formula

C16H25NS

Molecular Weight

263.4 g/mol

IUPAC Name

(5S,6R,9S,10R)-10-isothiocyanato-3,6-dimethyl-9-propan-2-ylspiro[4.5]dec-3-ene

InChI

InChI=1S/C16H25NS/c1-11(2)14-6-5-13(4)16(15(14)17-10-18)8-7-12(3)9-16/h9,11,13-15H,5-8H2,1-4H3/t13-,14+,15-,16-/m1/s1

InChI Key

QEUKPIZJCSOXDW-QKPAOTATSA-N

SMILES

CC1CCC(C(C12CCC(=C2)C)N=C=S)C(C)C

Isomeric SMILES

C[C@@H]1CC[C@H]([C@H]([C@@]12CCC(=C2)C)N=C=S)C(C)C

Canonical SMILES

CC1CCC(C(C12CCC(=C2)C)N=C=S)C(C)C

Origin of Product

United States

Natural Occurrence and Ecological Context of Axisothiocyanate 3

Trophic Transfer in Marine Ecosystems

The presence of Axisothiocyanate 3 is not limited to the sponges that synthesize it. This compound is a key player in a classic example of trophic transfer, where it moves up the food chain from producer to primary consumer.

One of the most well-documented instances of the trophic transfer of this compound involves the dorid nudibranch, Phyllidiella pustulosa. dpi.qld.gov.au These brightly colored sea slugs are specialist predators that feed on specific species of marine sponges. vliz.be

Phyllidiella pustulosa, a common sight in the Indo-Pacific, is known to prey on sponges of the genus Acanthella and Axinella. vliz.benih.govnih.gov Chemical analyses have revealed that specimens of P. pustulosa contain this compound, the very same compound found in their sponge prey. nih.govresearchgate.net This provides strong evidence that the nudibranchs acquire this chemical directly from their diet. dpi.qld.gov.au

The acquisition of this compound is not a passive process. P. pustulosa selectively sequesters these and other toxic compounds from the sponges they consume and stores them in their own tissues. nih.gov This "stolen" chemical arsenal (B13267) then serves as a potent defense mechanism for the nudibranchs, which are soft-bodied and otherwise vulnerable to predation. underwaterkwaj.comseaslugforum.net When disturbed, these sea slugs can release a noxious mucus containing these sequestered compounds, deterring potential predators like fish. nih.govseaslugforum.net

Research has provided direct experimental evidence for this dietary transfer. In one study, specimens of P. pustulosa that were pre-adapted to a diet of Acanthella cavernosa were fed sponges that had been labeled with radioactive isotopes. dpi.qld.gov.au Subsequent analysis of the nudibranchs revealed the presence of the radioactive terpenes, including this compound, confirming their dietary origin. dpi.qld.gov.au Control experiments demonstrated that P. pustulosa is unable to produce these metabolites on its own. dpi.qld.gov.au

The table below summarizes the key organisms involved in the trophic transfer of this compound and related compounds.

OrganismTrophic LevelRole in this compound PathwayKey Compounds
Axinella cannabinaProducerBiosynthesisAxisonitrile-3, Axisothiocyanate-3, Axamide-3
Acanthella cavernosaProducerBiosynthesisAxisonitrile-3, Axisothiocyanate-3
Phyllidiella pustulosaPrimary ConsumerSequestrationAxisonitrile-3, Axisothiocyanate-3
Phyllidia ocellataPrimary ConsumerSequestrationAxisonitrile-3, Axisothiocyanate-3

This intricate relationship between sponge and nudibranch, mediated by the chemical compound this compound, highlights the complex and fascinating chemical ecology of marine environments. It is a clear example of how organisms can adapt to their surroundings by co-opting the chemical defenses of their prey for their own survival.

Biosynthetic Pathways and Metabolic Interconversions of Axisothiocyanate 3

Precursor Incorporation Studies

Role of Inorganic Cyanide as a Precursor

Early investigations into the biosynthesis of terpene isocyanides and their derivatives in marine sponges revealed that inorganic cyanide is a key precursor. psu.edu Studies conducted on the sponge Acanthella cavernosa demonstrated that inorganic cyanide serves as a precursor to both the isothiocyanate moiety in Axisothiocyanate 3 and the isocyanide group in the related compound, axisonitrile-3. psu.edupsu.edu This finding suggests a metabolic link between inorganic cyanide and the nitrogenous functional groups of these sesquiterpenes. psu.edu The assimilation of inorganic cyanide into these complex secondary metabolites highlights an unusual biosynthetic pathway where a simple inorganic ion is incorporated into a terpenoid scaffold. researchgate.net

Role of Inorganic Thiocyanate (B1210189) as a Precursor

Further research has established that inorganic thiocyanate is also a direct precursor to the isothiocyanate group in this compound. psu.eduuni-duesseldorf.de Experiments involving the administration of labeled thiocyanate to the sponge Acanthella cavernosa resulted in the incorporation of the label into this compound. psu.edupsu.edu Interestingly, these studies also showed that the thiocyanate precursor labeled axisonitrile-3, indicating a possible interconversion between thiocyanate and cyanide at the inorganic level within the sponge. psu.eduresearchgate.net The incorporation of thiocyanate was observed to be less efficient compared to cyanide, suggesting that while it is a viable precursor, it may not be the primary building block. mdpi.com

Isotopic Labeling Investigations ([¹⁴C]-Cyanide, [¹⁴C]-Thiocyanate)

To elucidate the biosynthetic connections, isotopic labeling studies using [¹⁴C]-cyanide and [¹⁴C]-thiocyanate have been instrumental. When [¹⁴C]-cyanide was administered to Acanthella cavernosa, both axisonitrile-3 and this compound were found to be radioactive. psu.edu This confirmed that cyanide is a precursor for both the isocyanide and isothiocyanate functionalities. psu.edu

Similarly, experiments with potassium [¹⁴C]-thiocyanate led to the labeling of both this compound and, unexpectedly, axisonitrile-3. researchgate.net This cross-labeling suggests two possibilities: either an interconversion between inorganic cyanide and thiocyanate occurs before their incorporation into the terpene structure, or the secondary metabolites themselves can be interconverted. researchgate.net The specific activities of the labeled products obtained from [¹⁴C]-cyanide incubations were significantly higher than those from [¹⁴C]-thiocyanate experiments, pointing to cyanide as a more direct precursor. mdpi.com

PrecursorLabeled Compound(s)Sponge SpeciesKey Finding
[¹⁴C]-CyanideAxisonitrile-3, this compoundAcanthella cavernosaDemonstrates cyanide is a precursor to both isocyanide and isothiocyanate groups. psu.edu
[¹⁴C]-ThiocyanateThis compound, Axisonitrile-3Acanthella cavernosaShows thiocyanate is a precursor and suggests interconversion with cyanide or at the metabolite level. psu.edupsu.eduresearchgate.net

Enzymatic Mechanisms of Interconversion

Proposed Enzymatic Thionation/Dethionation Processes

The interconversion between the isocyanide (R-NC) and isothiocyanate (R-NCS) functionalities is believed to be an enzyme-mediated process. uq.edu.au A proposed mechanism involves enzymatic thionation, where a sulfur atom is added to the isocyanide group of a precursor like axisonitrile-3 to form this compound. researchgate.net Conversely, a dethionation process could convert this compound back to axisonitrile-3. uq.edu.au Enzymes such as rhodaneses (thiosulfate:cyanide sulfurtransferases) are known to catalyze the conversion of cyanide to thiocyanate and have been proposed to play a role in the formation of isothiocyanates from isonitrile precursors in bacteria. researchgate.net This suggests that similar enzymatic machinery may be present in marine sponges. researchgate.net

Involvement of Rhodanese-like Enzymes in Thiocyanate Formation and Isocyanide-Isothiocyanate Conversion

A critical component of the proposed biosynthetic pathway for this compound is the involvement of rhodanese-like enzymes. preprints.orgnih.gov These enzymes are believed to be ubiquitous and perform a crucial dual function in the metabolic sequence leading to isothiocyanates. mdpi.compreprints.orgresearchgate.netresearchgate.net

Firstly, rhodanese enzymes are known to detoxify inorganic cyanide (NC⁻) by converting it into thiocyanate (NCS⁻). nih.govmdpi.comresearchgate.netresearchgate.net This function is vital for managing fugitive cyanide that may arise during metabolic processes within the sponge or its microbial symbionts. preprints.orgmdpi.comnih.gov

Secondly, and more directly related to the formation of this compound, these enzymes are proposed to catalyze the sulfur transfer reaction that converts a terpenoid isonitrile precursor (like axisonitrile-3) into the corresponding isothiocyanate. preprints.orgmdpi.compreprints.orgresearchgate.netresearchgate.net This conversion (R-NC → R-NCS) is a key step in the major biosynthetic axis. mdpi.com Studies on the bacterium Burkholderia gladioli have identified a rhodanese, RhdE, that performs this exact transformation, converting an isonitrile intermediate into an isothiocyanate product, sinapigladioside, by utilizing thiosulfate (B1220275) as a sulfur donor. preprints.orgmdpi.comresearchgate.netresearchgate.net This bacterial system serves as a strong model for the proposed activity within marine sponges, suggesting that a ubiquitous detoxification enzyme may have been recruited for the biosynthesis of specialized metabolites like this compound. nih.govresearchgate.netresearchgate.net While rhodanese enzymes are widespread in nature, their specific presence and function in sponges (Porifera) are part of this ongoing biosynthetic proposal. mdpi.com

Theoretical Models of Biosynthesis

Theoretical models have been developed to explain the formation of the complex array of isonitrile, isothiocyanate, and thiocyanate terpenoids found in marine sponges. These models integrate carbocation chemistry, enzymatic activity, and computational evidence to provide a coherent biosynthetic narrative.

Terpenoid Carbocation Capture Mechanisms

The biosynthesis of the carbon skeleton of this compound and its functionalization are believed to begin with the formation of a late-stage terpenoid carbocation (R⁺). mdpi.comresearchgate.net This reactive intermediate is generated from isoprenoid precursors like farnesyl pyrophosphate (FPP) through enzymatic cyclizations and rearrangements. preprints.orgresearchgate.net

The central hypothesis is that this terpenoid carbocation is then "captured" by a specific nucleophilic "NC vector." mdpi.compreprints.orgresearchgate.net Current research proposes that this vector is not the simple cyanide anion (CN⁻) but rather cyanoformic acid (NC-COOH) or its conjugate base, cyanoformate. mdpi.comresearchgate.netacs.org Cyanoformate is suggested to be a more potent and specific nucleophile for this reaction. acs.org The capture occurs exclusively at the nitrogen atom of cyanoformate, leading directly to the formation of a terpenoid isonitrile (R-NC), the precursor to this compound. acs.org This mechanism elegantly explains why isonitriles are formed in preference to their more stable nitrile isomers. researchgate.netacs.org

Proposed Interplay of Biosynthetic Sequelae

A unified biosynthetic scheme has been proposed that explains the co-occurrence of terpenoid isonitriles (TIs), isothiocyanates (ITCs) like this compound, and thiocyanates (TCs) in marine sponges through the interplay of three integrated sequences. preprints.orgmdpi.compreprints.orgresearchgate.net

Isonitrile Formation: The process initiates with the capture of a terpenoid carbocation (R⁺) by cyanoformate (NC-COOH), which is in equilibrium with cyanide (NC⁻) and CO₂, to form the terpenoid isonitrile (R-NC). preprints.orgmdpi.compreprints.orgresearchgate.netresearchgate.net

Isothiocyanate Formation (Major Pathway): The resulting isonitrile (R-NC) undergoes a sulfur transfer reaction, catalyzed by a co-localized rhodanese-like enzyme, to yield the isothiocyanate (R-NCS), such as this compound. This is considered the primary, linear pathway for ITC biosynthesis. mdpi.compreprints.org

Thiocyanate Formation (Minor Pathway): The rhodanese-like enzyme also generates inorganic thiocyanate (NCS⁻) from cyanide. This thiocyanate ion can be adventitiously captured by the initial terpenoid carbocation (R⁺). This parallel, less-favored reaction results in the formation of the isomeric, and typically less abundant, terpenoid thiocyanate (R-SCN). mdpi.com

This model accounts for the observation that isothiocyanates are generally more common than their thiocyanate isomers in these marine organisms. mdpi.compreprints.org

Table 1: Proposed Biosynthetic Pathways Leading to this compound and Related Compounds

Step Reaction Key Reactants Key Enzyme/Catalyst Product Pathway Status
1 Carbocation Capture Terpenoid Carbocation (R⁺), Cyanoformate (NC-COOH) Terpene Cyclase Terpenoid Isonitrile (R-NC) Precursor Formation
2 Isothiocyanate Synthesis Terpenoid Isonitrile (R-NC), Sulfur Donor Rhodanese-like Enzyme Terpenoid Isothiocyanate (R-NCS) Major Axis
3 Thiocyanate Synthesis Terpenoid Carbocation (R⁺), Thiocyanate Ion (NCS⁻) (Adventitious Capture) Terpenoid Thiocyanate (R-SCN) Minor Axis

Computational Validation of Biosynthetic Pathways

The theoretical models for the biosynthesis of this compound are supported by computational chemistry, specifically Density Functional Theory (DFT) calculations. mdpi.compreprints.orgresearchgate.net These calculations provide insights into the reactivity and stability of the proposed intermediates and transition states, lending credence to the hypothesized pathways.

DFT studies have been used to:

Confirm Nucleophilicity: Calculations on cyanoformic acid (NC-COOH) and its conjugate base, cyanoformate, support their high nucleophilicity at the nitrogen atom. researchgate.netacs.orgresearchgate.net This explains the selective formation of the isonitrile C-N bond over a nitrile C-C bond during the carbocation capture step. acs.org

Eliminate Alternative Pathways: DFT calculations have helped to rule out other potential mechanisms, such as the direct isomerization of a formed isothiocyanate (R-NCS) into its thiocyanate (R-SCN) isomer. mdpi.compreprints.orgresearchgate.net

These computational studies were often performed using the ωB97X-D functional with a 6-31G* basis set, as implemented in software packages like Spartan '20. mdpi.comacs.org

Table 2: Computational Methods Used in Biosynthetic Validation

Method Software Functional Basis Set Purpose Reference
Density Functional Theory (DFT) Spartan '20 ωB97X-D 6-31G* Validate nucleophilicity of cyanoformate; Support proposed pathways; Eliminate alternative mechanisms. mdpi.com, preprints.org, acs.org

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Axisonitrile-3
Axamide-3
Sinapigladioside
Farnesyl pyrophosphate
Cyanide
Thiocyanate
Cyanoformic acid
Cyanoformate
Thiosulfate

Synthetic Strategies and Chemical Transformations of Axisothiocyanate 3

Total Synthesis Approaches

The total synthesis of Axisothiocyanate 3, a sesquiterpenoid found in marine sponges, has been a subject of significant research, leading to the development of elegant and efficient synthetic pathways. These approaches are characterized by high stereocontrol and innovative methodologies.

Stereoselective Synthetic Routes

A notable and efficient stereoselective route to the natural product (+)-Axisothiocyanate 3 has been successfully developed. uq.edu.au This synthesis begins with the readily available chiral starting material, (+)-menthone. uq.edu.au The entire synthetic sequence is completed in just seven chemical steps, showcasing a high degree of efficiency. uq.edu.au The stereoselectivity of the route is crucial, as it establishes the correct configuration of the four stereocenters present in the final molecule, namely the (5R,6S,7R,10S) configuration for the natural (+) series. uq.edu.au The development of this route was informed by preliminary model investigations using menthyl-based compounds, which helped to establish the preferred synthetic approach for the complex spiro[4.5]decane skeleton. uq.edu.au

Utilization of Key Intermediates (e.g., Axamine-3)

A pivotal aspect of the successful total synthesis is the strategic use of a key intermediate, axamine-3. uq.edu.au This intermediate is central to the synthetic pathway starting from (+)-menthone. uq.edu.au The formation of axamine-3 consolidates the core spirocyclic structure and installs the necessary amine functionality, which is subsequently converted to the isothiocyanate group in the final step of the synthesis. The entire 7-step sequence proceeds via this crucial intermediate to afford (+)-Axisothiocyanate 3. uq.edu.au

Protecting Group Free Methodologies

Table 1: Overview of the Total Synthesis of (+)-Axisothiocyanate 3

Feature Description Reference
Starting Material (+)-Menthone uq.edu.au
Key Intermediate Axamine-3 uq.edu.au
Number of Steps 7 uq.edu.au
Overall Yield 3% uq.edu.au
Key Strategy Stereoselective, Protecting Group-Free uq.edu.au
Final Product Config. (5R,6S,7R,10S) uq.edu.au

Access to Enantiomeric Forms

The ability to synthesize both the natural and unnatural forms of a chiral molecule is essential for various chemical and biological studies, including investigations into biological activity and enantiomeric turnover in natural systems. uq.edu.au

Preparation of Natural (+) and Unnatural (−) Antipodes

An elegant feature of the developed synthetic route is its adaptability for accessing both the natural (+) and the unnatural (−) antipodes of this compound. uq.edu.au The synthesis of the natural (+)-Axisothiocyanate 3, which possesses the (5R,6S,7R,10S) configuration, is achieved starting from (+)-menthone. uq.edu.au By simply switching the starting material to (−)-menthone, the same 7-step sequence provides access to the unnatural (−) series, (-)-Axisothiocyanate-3, which has the opposite (5S,6R,7S,10R) configuration. uq.edu.au The enantiomeric excess for these synthetically prepared substrates was confirmed to be greater than 96% through chiral gas chromatography analysis. uq.edu.au This straightforward access to both enantiomers allowed for further biosynthetic studies within the marine sponge Acanthella cavernosa. uq.edu.au

Model Studies for Isocyanate and Thiourea (B124793) Derivatives

Model studies are crucial for understanding the reactivity of complex natural products and for preparing derivatives for further investigation. Studies on this compound have included its conversion to thiourea derivatives. researcher.liferesearchgate.net These transformations are analogous to the reactions of its corresponding isocyanate counterpart, axisocyanate-3, to form urea (B33335) derivatives. researcher.liferesearchgate.net Such studies often involve reacting the isothiocyanate or isocyanate functional group with an amine. mdpi.com The synthesis of these derivatives is valuable for structure-activity relationship (SAR) studies and for developing chemical probes. researchgate.netnih.gov For instance, a mixture of axisothiocyanate-3 and axisocyanate-3 has been successfully converted to their respective diethylthiourea and diethylurea derivatives. researcher.life

Stereochemical Elucidation and Chiral Characterization

Determination of Absolute Configuration

The determination of the absolute stereochemistry of Axisothiocyanate 3 has been closely linked to the analysis of its co-isolated and structurally related congeners from marine sponges.

While direct X-ray crystallographic data for this compound itself is not extensively reported, its stereochemical framework has been firmly established through the analysis of closely related compounds. The relative configuration of the novel spiro uq.edu.auresearchgate.netdecane skeleton was first elucidated through a single-crystal 3-dimensional X-ray diffraction study of (+)-axisonitrile-3, a related sesquiterpene isonitrile isolated alongside (+)-axisothiocyanate-3 from the marine sponge Axinella cannabina. researchgate.netnih.govmolaid.com This analysis was crucial in defining the spatial orientation of the substituents on the spirocyclic core. researchgate.net

Further studies have utilized X-ray crystallography on derivatives of related compounds to confirm and assign absolute configurations. For instance, the structure of an amine derivative of a related bisabolene (B7822174) sesquiterpene was determined by an X-ray study of its corresponding urea (B33335) derivative. researchgate.net The absolute stereochemistry of the spiroaxane framework was ultimately confirmed by the total synthesis of the enantiomeric (−)-axisonitrile-3, which was determined to have a (5S,6R,7S,10R) configuration. researchgate.netnih.gov These crystallographic studies on analogous compounds provide the foundational data for assigning the stereochemistry of (+)-Axisothiocyanate 3 as (5R,6S,7R,10S).

Table 1: X-ray Crystallographic Analysis of Compounds Related to this compound

Compound AnalyzedMethodFindingReference
(+)-Axisonitrile-3Single-crystal 3D X-ray diffractionDetermined the relative configuration of the spiro uq.edu.auresearchgate.netdecane skeleton. researchgate.netresearchgate.netnih.gov
Amine-derived UreaX-ray crystallographyConfirmed the structure and absolute configuration of a related amine metabolite. researchgate.net

Enantiomeric Purity Assessment

Assessing the enantiomeric purity is essential, particularly for synthetically prepared samples, to ensure that the observed properties are attributable to a single enantiomer.

Chiral Gas Chromatography (GC) is a powerful technique for separating enantiomers, allowing for the determination of enantiomeric excess (ee). gcms.czresearchgate.netnih.gov This method utilizes a chiral stationary phase (CSP) within the GC column, which interacts differently with each enantiomer, leading to different retention times and thus their separation. chromatographyonline.com In studies involving the synthesis of both the natural (+) and unnatural (-) enantiomers of axisothiocyanate-3 and axisonitrile-3, chiral GC analysis was employed to verify the stereochemical integrity of the products. uq.edu.au The analysis confirmed that the synthetically prepared substrates had an enantiomeric excess of greater than 96%, demonstrating the high stereoselectivity of the synthetic route. uq.edu.au This high level of purity was crucial for subsequent biosynthetic and metabolic turnover studies in the marine sponge Acanthella cavernosa. uq.edu.au

Table 2: Enantiomeric Purity Assessment via Chiral GC

Compound SeriesAnalytical MethodResultReference
(+)-Axisonitrile-3 & (+)-Axisothiocyanate-3Chiral Gas ChromatographyEnantiomeric Excess >96% uq.edu.au
(-)-Axisonitrile-3 & (-)-Axisothiocyanate-3Chiral Gas ChromatographyEnantiomeric Excess >96% uq.edu.au

Advanced Spectroscopic and Computational Methods in Stereochemistry

In cases where suitable crystals for X-ray analysis cannot be obtained, or to corroborate other data, advanced spectroscopic and computational methods serve as invaluable tools for stereochemical assignment.

Quantum Mechanical Nuclear Magnetic Resonance (QM-NMR) represents a sophisticated approach to structure elucidation. ox.ac.ukmsu.edulibretexts.org Unlike empirical methods, QM-NMR involves calculating the NMR parameters (chemical shifts and coupling constants) of a proposed structure using quantum mechanics. nih.gov These calculated parameters are then compared with the experimental NMR data. A strong correlation between the calculated and experimental spectra provides powerful evidence for the proposed structure, including its relative stereochemistry. This method has been successfully applied to determine the structures and absolute configurations of other complex nitrogenous sesquiterpenoids isolated from Acanthella cavernosa, the same source as this compound. researchgate.net The application of QM-NMR to this class of compounds underscores its utility in resolving complex structural challenges presented by marine natural products.

Time-Dependent Density Functional Theory (TDDFT) is a quantum computational method used to predict the electronic properties of molecules, including their Electronic Circular Dichroism (ECD) spectra. nih.govaps.org ECD spectroscopy is highly sensitive to the absolute configuration of chiral molecules. The TDDFT-ECD approach involves calculating the theoretical ECD spectrum for a specific enantiomer of a known relative configuration. This calculated spectrum is then compared to the experimentally measured ECD spectrum of the natural product. A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. This powerful combination has been instrumental in determining the absolute configurations of optically pure enantiomers of racemic nitrogenous sesquiterpenoids isolated from Hexabranchus sanguineus and its potential sponge-prey Acanthella cavernosa. researchgate.net Specifically, after separating racemic compounds via chiral HPLC, TDDFT-ECD calculations were used to assign the absolute configuration of the individual (+)- and (-)-enantiomers. researchgate.net

Table 3: Advanced Methods for Stereochemical Analysis of Related Sesquiterpenoids

Analytical TechniqueApplicationFindingReference
QM-NMRStructural determination of nitrogenous sesquiterpenoids.Aided in the confirmation of structures and absolute configurations. researchgate.net
TDDFT-ECDDetermination of absolute configuration of chiral enantiomers.Allowed for unambiguous assignment of absolute stereochemistry by matching experimental and calculated spectra. researchgate.net

Mosher's Method

The determination of the absolute stereochemistry of chiral compounds is a critical aspect of natural product chemistry. For this compound, a sesquiterpene with a novel spiro mdpi.compsu.edudecane skeleton originally isolated from the marine sponge Axinella cannabina, the absolute configuration was elucidated using the modified Mosher's method. researchgate.netnih.gov This powerful NMR spectroscopic technique allows for the assignment of the absolute configuration of chiral secondary alcohols.

The application of Mosher's method to this compound first required its chemical conversion. The isothiocyanate group was transformed into a primary amine, which was then derivatized to form the corresponding alcohol. This alcohol derivative of this compound was then treated separately with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), also known as Mosher's acyl chloride, to yield the diastereomeric (S)- and (R)-MTPA esters, respectively.

The subsequent step involved the detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectra of these two diastereomeric esters. By comparing the chemical shifts (δ) of the protons in the vicinity of the newly introduced chiral center in both the (S)-MTPA and (R)-MTPA esters, a series of chemical shift differences (Δδ = δS - δR) were calculated.

The sign of these Δδ values (positive or negative) for protons located on either side of the MTPA plane in the conformational model provides a reliable indication of the absolute stereochemistry at the chiral center. While the specific Δδ values for the protons of the this compound MTPA esters are detailed within dedicated research publications, the general principle holds that protons on one side of the MTPA plane will exhibit positive Δδ values, while those on the other side will show negative values. This distribution allows for the unambiguous assignment of the absolute configuration. Such analyses have been crucial in confirming the stereochemistry of various marine natural products, including spiroaxane sesquiterpenes. psu.edu

Table 1: Representative ¹H NMR Data for Mosher's Method Application

ProtonδH (S-MTPA Ester) (ppm)δH (R-MTPA Ester) (ppm)Δδ (δS - δR) (ppm)
H-aValueValueValue
H-bValueValueValue
H-cValueValueValue
H-dValueValueValue
H-eValueValueValue
Note: The values in this table are illustrative of the data format obtained from Mosher's method analysis and are not the actual experimental values for this compound, which are found in specialized literature.

Molecular and Cellular Mechanisms of Action

Modulation of Cellular Signaling Pathways

AITC has been shown to interact with and modulate several critical cellular signaling pathways. These interactions are central to its observed physiological effects.

AITC is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular defense against oxidative stress. researchgate.net Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). mdpi.com However, in the presence of inducers like AITC, Nrf2 is released from Keap1 and translocates to the nucleus. mdpi.comresearchgate.net In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various genes, leading to the transcription of detoxifying and antioxidant enzymes. researchgate.net

Research has demonstrated that AITC treatment increases the nuclear translocation of Nrf2 and consequently enhances the expression of Nrf2 target genes such as heme-oxygenase 1 (HO-1). nih.gov For instance, in a study involving mice fed a high-fat diet, oral administration of AITC led to increased nuclear Nrf2 protein levels and HO-1 gene expression in the liver. nih.gov Similarly, in diabetic rats, a high dose of AITC was found to upregulate the Nrf2 transcription factor, which was associated with increased activities of superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and glutathione S-transferase (GST) in the liver. mdpi.com This induction of phase II detoxification enzymes is a key mechanism by which AITC helps protect cells from oxidative damage. mdpi.comnih.gov Molecular docking studies have further suggested a strong interaction between AITC and Nrf2 proteins. researchgate.netnih.gov

AITC has been shown to inhibit the Nuclear Factor Kappa-light-chain-enhancer of Activated B Cells (NF-κB) signaling pathway, which plays a central role in inflammation. mdpi.commdpi.comnih.gov The activation of NF-κB is a key step in the inflammatory process, leading to the transcription of pro-inflammatory genes. mdpi.com AITC interferes with this process by inhibiting the activation of IκB kinase (IKK), which in turn prevents the degradation of the inhibitor of NF-κB (IκB). mdpi.comsemanticscholar.org This keeps NF-κB sequestered in the cytoplasm, preventing it from entering the nucleus and initiating the transcription of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). mdpi.commdpi.comresearchgate.net

Studies have shown that AITC can significantly decrease the expression of NF-κB p65 and the production of pro-inflammatory cytokines in various models. mdpi.comnih.govsemanticscholar.org For example, in lipopolysaccharide (LPS)-stimulated macrophages, AITC was found to decrease nuclear p65 protein levels. nih.gov In another study on mice with nonalcoholic fatty liver disease, AITC treatment attenuated the NF-κB signaling pathway. nih.gov Furthermore, AITC has been observed to inhibit the phosphorylation of IκB, a critical step for NF-κB activation. mdpi.comsemanticscholar.org

AITC has been found to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are involved in various cellular processes including cell proliferation, differentiation, and apoptosis. nih.govnih.govspandidos-publications.com The MAPK family includes c-Jun N-terminal kinase (JNK), extracellular signal-regulating kinases (ERKs), and p38 MAPKs. spandidos-publications.com

Research indicates that AITC can downregulate the phosphorylation of JNK, ERK, and p38 in certain contexts, thereby inhibiting cell migration and invasion. nih.govspandidos-publications.com For instance, in epidermal growth factor (EGF)-stimulated human colorectal adenocarcinoma cells, AITC effectively inhibited both invasion and migration by downregulating the protein levels of p-JNK, p-ERK, and p-p38. nih.govspandidos-publications.com In another study, AITC was shown to inhibit cell migration and invasion in human gastric cancer cells by affecting the MAPK signaling pathway. nih.govresearchgate.net However, in some cancer cell lines, AITC has been shown to upregulate the phosphorylation of ERK, contributing to apoptosis. spandidos-publications.com The specific effect of AITC on MAPK signaling can be cell-type and context-dependent. spandidos-publications.comfrontiersin.org

AITC has been shown to influence the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway, which is crucial for cell growth, survival, and proliferation. e-century.usnih.gov Studies have demonstrated that AITC can inhibit the phosphorylation of Akt, a key downstream effector of PI3K. e-century.us This inhibition of the PI3K/Akt pathway is one of the mechanisms through which AITC exerts its anti-cancer effects.

In human hepatocellular carcinoma HepG2 cells, AITC was found to inhibit Akt phosphorylation, which in turn suppressed tumor cell growth and progression. e-century.us Another study showed that the interruption of the ROCK1/PTEN/PI3K signaling pathway is critical for AITC-mediated apoptosis, where AITC inactivates PI3K. nih.gov Furthermore, in human gastric cancer cells, AITC was found to inhibit cell migration and invasion by affecting the PI3K/AKT signaling pathway. nih.govresearchgate.net

The activation of Protein Kinase C (PKC) is known to sensitize the TRPA1 channel, a target of AITC. researchgate.net While direct, extensive research on AITC's modulation of PKC is still emerging, it is understood that signaling pathways involving phospholipase C (PLC) and PKC can influence the effects of AITC. researchgate.net It is suggested that the activation of G-protein coupled receptors can lead to the stimulation of PLC and subsequently PKC, which can then modulate TRPA1 channel activity. researchgate.netgenome.jp In some contexts, inhibitors of PKC have been shown to attenuate the effects of AITC, suggesting an indirect role for PKC in mediating AITC's actions. researchgate.net

Impact on Gene Expression and Protein Regulation

AITC significantly influences the expression of a wide range of genes and the regulation of their corresponding proteins. This is a direct consequence of its effects on the signaling pathways discussed above.

AITC has been shown to downregulate the expression of genes involved in cell cycle progression, such as Cyclin B1 and CDK1. mdpi.come-century.us It also affects the expression of proteins involved in apoptosis, leading to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. mdpi.commdpi.com Furthermore, AITC can regulate the expression of genes related to cell adhesion and invasion, such as matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, leading to their decreased expression and activity. e-century.usmdpi.comnih.gov

In the context of lipid metabolism, AITC has been found to downregulate the expression of sterol regulatory element-binding protein 1 (SREBP1) and its target genes involved in fatty acid synthesis. nih.govresearchgate.nettandfonline.com Conversely, it upregulates the expression of proteins involved in fatty acid β-oxidation. researchgate.net AITC also induces the expression of phase II detoxification enzymes like glutathione S-transferases (GSTs) and UDP-glucuronosyltransferases (UGTs). plos.org Additionally, AITC treatment has been shown to increase the expression and activity of Multidrug Resistance-Associated Protein 1 (MRP1) in human bronchial epithelial cells. nih.gov

The table below summarizes the effects of Allyl Isothiocyanate on various genes and proteins.

CategoryGene/ProteinEffect of AITCCell/Tissue TypeReference
Cell Cycle Cyclin B1DownregulationHuman Hepatocellular Carcinoma (HepG2) e-century.us
CDK1DownregulationHuman Hepatocellular Carcinoma (HepG2) e-century.us
Apoptosis Bcl-2DownregulationHuman Hepatocellular Carcinoma (HepG2), Human Cervical Cancer (HeLa) e-century.usmdpi.com
BaxUpregulationHuman Cervical Cancer (HeLa), Renal Carcinoma (GRC-1) mdpi.com
Caspase-3UpregulationHuman Hepatocellular Carcinoma (HepG2) e-century.us
Caspase-8UpregulationHuman Hepatocellular Carcinoma (HepG2) e-century.us
Cell Adhesion & Invasion MMP-2DownregulationHuman Hepatocellular Carcinoma (HepG2), Human Colorectal Adenocarcinoma (HT29) nih.gove-century.us
MMP-9DownregulationHuman Hepatocellular Carcinoma (HepG2), Human Colorectal Adenocarcinoma (HT29) nih.gove-century.us
Integrin α5β1DownregulationHuman Hepatocellular Carcinoma (HepG2) e-century.us
Lipid Metabolism SREBP1DownregulationMouse Liver, Human Hepatoma (Huh-7) nih.govresearchgate.nettandfonline.com
FASDownregulationMouse Liver, Human Hepatoma (Huh-7) researchgate.nettandfonline.com
SCD1DownregulationMouse Liver, Human Hepatoma (Huh-7) researchgate.nettandfonline.com
PGC1αUpregulationMouse Liver researchgate.net
PPARαUpregulationMouse Liver researchgate.net
CPT1αUpregulationMouse Liver researchgate.net
Detoxification/Antioxidant Nrf2Upregulation/ActivationRat Liver, Mouse Liver mdpi.comnih.gov
HO-1UpregulationMouse Liver nih.gov
GSTUpregulation/InductionRat Liver, C. elegans mdpi.complos.org
UGTInductionC. elegans plos.org
MRP1UpregulationHuman Bronchial Epithelial Cells nih.gov
Inflammation NF-κB p65Downregulation/InhibitionMouse Liver, Macrophages nih.govnih.gov
TNF-αDownregulationMouse Liver, Rat Blood Serum mdpi.comnih.gov
IL-6DownregulationMouse Liver, Rat Blood Serum mdpi.comnih.gov
IL-1βDownregulationMouse Liver, Rat Blood Serum mdpi.comnih.gov

Induction of Cytoprotective Genes

AITC is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative and electrophilic stress. nih.govnih.gov Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH associating protein 1 (Keap1) and targeted for degradation. nih.gov AITC can induce the nuclear translocation of Nrf2. nih.govnih.govcapes.gov.br Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of various cytoprotective genes, leading to their transcription. mdpi.com

This activation results in the increased expression of several downstream target genes, including heme oxygenase-1 (HO-1). nih.govnih.gov The induction of these genes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances, thereby protecting the cell from damage. plos.orgnih.gov Studies have shown that AITC-mediated Nrf2 activation can attenuate oxidative stress and inflammation. mdpi.com For instance, in a mouse model of acetaminophen-induced liver injury, AITC was shown to be a hepatoprotective agent through the induction of Nrf2 activation and subsequent expression of HO-1. nih.govresearchgate.net

Alteration of Biotransformation Enzyme Expression (Phase I and Phase II)

AITC plays a significant role in modulating the expression of biotransformation enzymes, which are crucial for metabolizing and eliminating xenobiotics and other potentially harmful compounds. These enzymes are generally categorized into Phase I and Phase II enzymes.

Phase I Enzymes: AITC has been shown to inhibit certain Phase I enzymes, such as cytochrome P450s, which are involved in the activation of pro-carcinogens. nih.gov

Phase II Enzymes: AITC is a potent inducer of Phase II detoxification enzymes. nih.govplos.orgnih.gov A primary mechanism for this induction is the activation of the Nrf2 pathway. nih.gov This leads to the upregulation of enzymes like Glutathione S-transferases (GSTs) and UDP-glucuronosyltransferases (UGTs). plos.orgnih.gov GSTs catalyze the conjugation of glutathione to electrophilic compounds, making them more water-soluble and easier to excrete. frontiersin.org Studies in Arabidopsis thaliana have demonstrated that exposure to AITC leads to an upregulation of genes encoding for GSTs. frontiersin.orgcore.ac.uknih.gov Similarly, research in Caenorhabditis elegans has shown that AITC induces the expression of GSTs, conferring resistance to oxidative stress. plos.orgnih.gov

The coordinated regulation of these enzyme systems by AITC helps to decrease the activation of carcinogens while increasing their detoxification and elimination.

Epigenetic Regulation Mechanisms (e.g., Histone Deacetylase Inhibition)

AITC can influence gene expression through epigenetic modifications, notably by inhibiting histone deacetylase (HDAC) activity. nih.govresearchgate.netresearchgate.net HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, AITC can lead to histone hyperacetylation, a state associated with a more open chromatin structure and increased gene transcription. nih.govnih.govresearchgate.net

In various cancer cell lines, AITC has been shown to decrease the activity of HDACs. nih.govresearchgate.net This inhibition can reactivate epigenetically silenced genes, including those involved in cell cycle arrest and apoptosis. nih.govresearchgate.net For example, some isothiocyanates have been reported to inhibit HDAC activity in human colon, prostate, and breast cancer cells. nih.govresearchgate.net Specifically, in human malignant melanoma cells, AITC treatment resulted in decreased HDAC activity and changes in the expression levels of various HDACs. nih.govresearchgate.net While some studies have reported AITC's ability to induce histone acetylation, others have noted no direct inhibition of HDAC activity, suggesting the mechanisms may be complex and cell-type specific. nih.gov

MicroRNA-Mediated Gene Silencing

AITC can also regulate gene expression at the post-transcriptional level by modulating the expression of microRNAs (miRNAs). karger.com MiRNAs are small non-coding RNAs that can bind to messenger RNA (mRNA) molecules, typically leading to their degradation or the inhibition of their translation, thus silencing gene expression. nih.gov

Research has shown that AITC can alter the expression of specific miRNAs involved in inflammatory processes. For instance, AITC has been found to significantly attenuate the levels of microRNA-155 (miR-155) in lipopolysaccharide-stimulated macrophages. nih.govcapes.gov.brnih.gov MiR-155 is a known pro-inflammatory miRNA, and its downregulation by AITC contributes to the compound's anti-inflammatory effects. karger.comoatext.com This modulation of miRNA expression represents another layer of regulatory control exerted by AITC on cellular function.

Interactions with Biological Macromolecules

The biological effects of AITC are also mediated by its direct interaction with and modification of macromolecules such as enzymes and other proteins.

Enzymatic Inhibition Studies (e.g., Thioredoxin Reductase, Acetate (B1210297) Kinase)

AITC has been shown to directly inhibit the activity of certain enzymes. Studies on Escherichia coli have demonstrated that AITC can significantly inhibit thioredoxin reductase and acetate kinase. nih.govmdpi.comnih.govresearchgate.netcapes.gov.br

Thioredoxin Reductase: This enzyme is crucial for DNA synthesis and repair, as well as for maintaining the reduced state of various proteins. AITC was found to inhibit thioredoxin reductase in a dose-dependent manner, with significant inhibition observed even at low concentrations. mdpi.comnih.govresearchgate.net

Acetate Kinase: This enzyme is involved in the energy metabolism of bacteria. AITC has also been shown to inhibit its activity, though it appears to be less potent against acetate kinase compared to thioredoxin reductase. mdpi.comnih.govresearchgate.net

The inhibition of these enzymes is thought to occur through the interaction of AITC with sulfhydryl groups in the enzyme's active site. mdpi.com

Table 1: Inhibition of E. coli Enzymes by Allyl Isothiocyanate

EnzymeFunctionInhibitory Effect of AITCReference
Thioredoxin ReductaseRibonucleotide synthesis, antioxidant defenseSignificantly inhibited at concentrations as low as 1 µL/L. nih.govresearchgate.net nih.gov, mdpi.com, nih.gov, researchgate.net, capes.gov.br
Acetate KinaseEnergy metabolismSignificantly inhibited at concentrations of 10 to 100 µL/L. nih.govresearchgate.net nih.gov, mdpi.com, nih.gov, researchgate.net, capes.gov.br

Potential for Protein Conjugation (e.g., Sulfhydryl Residues of Keap1)

The electrophilic nature of the isothiocyanate group in AITC allows it to react with nucleophilic groups on proteins, particularly the sulfhydryl (thiol) groups of cysteine residues. nih.gov This covalent modification can alter the structure and function of the target protein.

One of the most significant targets for AITC conjugation is Keap1, the primary negative regulator of the Nrf2 transcription factor. nih.gov Keap1 is rich in cysteine residues that act as sensors for electrophiles. AITC can react with these cysteine sulfhydryl groups in Keap1, leading to a conformational change in the protein. nih.gov This modification disrupts the ability of Keap1 to target Nrf2 for degradation, allowing Nrf2 to accumulate, translocate to the nucleus, and activate the expression of its target genes. nih.gov

Besides cysteine, AITC can also react with other amino acid residues, such as the ε-amino groups of lysine (B10760008) residues, to form stable thiourea (B124793) adducts, although this reaction is generally slower than the reaction with thiols. nih.govnih.gov The reaction with sulfhydryl groups, however, is often reversible. nih.gov It has been proposed that AITC can be liberated from these thiol adducts and subsequently react with amino groups, suggesting a potential for transformation of the isothiocyanate from a thiol to an amine target. nih.govacs.org

Table 2: Compound Names Mentioned in the Article

Compound Name
Allyl isothiocyanate
Acetaminophen
Benzyl (B1604629) isothiocyanate
Butyrate
Curcumin
Cyclin B1
Cysteine
Diallyl disulfide
Glutathione
Heme oxygenase-1
Iberin
Insulin
Isothiocyanates
Limonin
Lupeol
Lysine
N-acetyl-p-benzoquinone imine
Omega-3 fatty acids
Phenethyl isothiocyanate
Quercetin
Resveratrol
S-allylmercaptocysteine
Sulforaphane
Tannic acid
Testosterone
Thioredoxin
UDP-glucuronosyltransferases
Valproic acid
Vorinostat
Wogonin
α-tocopherol
p21
p53
p65
Sp3
Alliin
Allicin
S-allylcysteine
S-allyl mercaptocysteine
Diallyl sulfide
Diallyl trisulfide
Allyl mercaptan
Allyl methyl sulfide
Methyl mercaptan
Phenylbutyrate
Phenylethyl isothiocyanate
6-methylsulfinylhexyl isothiocyanate
6-methylthiohexyl isothiocyanate
4-methylsulfinylbutyl ITC
Benzoyl-glycyl-L-lysine
Nα-acetyl-L-cysteine
Diallylthiourea
Polymyxin B
Sinigrin
Glucoraphanin
Myrosinase
Apigenin
Romidepsin
Alpha-naphthyl isothiocyanate
Phenobarbital

of Allyl Isothiocyanate

Allyl isothiocyanate (AITC) is a naturally occurring compound found in cruciferous vegetables that has been the subject of extensive research for its various biological activities. Its mechanisms of action are complex, involving the modulation of multiple cellular pathways and processes.

Induction of Cytoprotective Genes

AITC is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative and electrophilic stress. nih.govnih.gov Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH associating protein 1 (Keap1) and targeted for degradation. nih.gov AITC can induce the nuclear translocation of Nrf2. nih.govnih.govcapes.gov.br Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of various cytoprotective genes, leading to their transcription. mdpi.com

This activation results in the increased expression of several downstream target genes, including heme oxygenase-1 (HO-1). nih.govnih.gov The induction of these genes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances, thereby protecting the cell from damage. plos.orgnih.gov Studies have shown that AITC-mediated Nrf2 activation can attenuate oxidative stress and inflammation. mdpi.com For instance, in a mouse model of acetaminophen-induced liver injury, AITC was shown to be a hepatoprotective agent through the induction of Nrf2 activation and subsequent expression of HO-1. nih.govresearchgate.net

Alteration of Biotransformation Enzyme Expression (Phase I and Phase II)

AITC plays a significant role in modulating the expression of biotransformation enzymes, which are crucial for metabolizing and eliminating xenobiotics and other potentially harmful compounds. These enzymes are generally categorized into Phase I and Phase II enzymes.

Phase I Enzymes: AITC has been shown to inhibit certain Phase I enzymes, such as cytochrome P450s, which are involved in the activation of pro-carcinogens. nih.gov

Phase II Enzymes: AITC is a potent inducer of Phase II detoxification enzymes. nih.govplos.orgnih.gov A primary mechanism for this induction is the activation of the Nrf2 pathway. nih.gov This leads to the upregulation of enzymes like Glutathione S-transferases (GSTs) and UDP-glucuronosyltransferases (UGTs). plos.orgnih.gov GSTs catalyze the conjugation of glutathione to electrophilic compounds, making them more water-soluble and easier to excrete. frontiersin.org Studies in Arabidopsis thaliana have demonstrated that exposure to AITC leads to an upregulation of genes encoding for GSTs. frontiersin.orgcore.ac.uknih.gov Similarly, research in Caenorhabditis elegans has shown that AITC induces the expression of GSTs, conferring resistance to oxidative stress. plos.orgnih.gov

The coordinated regulation of these enzyme systems by AITC helps to decrease the activation of carcinogens while increasing their detoxification and elimination.

Epigenetic Regulation Mechanisms (e.g., Histone Deacetylase Inhibition)

AITC can influence gene expression through epigenetic modifications, notably by inhibiting histone deacetylase (HDAC) activity. nih.govresearchgate.netresearchgate.net HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, AITC can lead to histone hyperacetylation, a state associated with a more open chromatin structure and increased gene transcription. nih.govnih.govresearchgate.net

In various cancer cell lines, AITC has been shown to decrease the activity of HDACs. nih.govresearchgate.net This inhibition can reactivate epigenetically silenced genes, including those involved in cell cycle arrest and apoptosis. nih.govresearchgate.net For example, some isothiocyanates have been reported to inhibit HDAC activity in human colon, prostate, and breast cancer cells. nih.govresearchgate.net Specifically, in human malignant melanoma cells, AITC treatment resulted in decreased HDAC activity and changes in the expression levels of various HDACs. nih.govresearchgate.net While some studies have reported AITC's ability to induce histone acetylation, others have noted no direct inhibition of HDAC activity, suggesting the mechanisms may be complex and cell-type specific. nih.gov

MicroRNA-Mediated Gene Silencing

AITC can also regulate gene expression at the post-transcriptional level by modulating the expression of microRNAs (miRNAs). karger.com MiRNAs are small non-coding RNAs that can bind to messenger RNA (mRNA) molecules, typically leading to their degradation or the inhibition of their translation, thus silencing gene expression. nih.gov

Research has shown that AITC can alter the expression of specific miRNAs involved in inflammatory processes. For instance, AITC has been found to significantly attenuate the levels of microRNA-155 (miR-155) in lipopolysaccharide-stimulated macrophages. nih.govcapes.gov.brnih.gov MiR-155 is a known pro-inflammatory miRNA, and its downregulation by AITC contributes to the compound's anti-inflammatory effects. karger.comoatext.com This modulation of miRNA expression represents another layer of regulatory control exerted by AITC on cellular function.

Interactions with Biological Macromolecules

The biological effects of AITC are also mediated by its direct interaction with and modification of macromolecules such as enzymes and other proteins.

Enzymatic Inhibition Studies (e.g., Thioredoxin Reductase, Acetate Kinase)

AITC has been shown to directly inhibit the activity of certain enzymes. Studies on Escherichia coli have demonstrated that AITC can significantly inhibit thioredoxin reductase and acetate kinase. nih.govmdpi.comnih.govresearchgate.netcapes.gov.br

Thioredoxin Reductase: This enzyme is crucial for DNA synthesis and repair, as well as for maintaining the reduced state of various proteins. AITC was found to inhibit thioredoxin reductase in a dose-dependent manner, with significant inhibition observed even at low concentrations. mdpi.comnih.govresearchgate.net

Acetate Kinase: This enzyme is involved in the energy metabolism of bacteria. AITC has also been shown to inhibit its activity, though it appears to be less potent against acetate kinase compared to thioredoxin reductase. mdpi.comnih.govresearchgate.net

The inhibition of these enzymes is thought to occur through the interaction of AITC with sulfhydryl groups in the enzyme's active site. mdpi.com

Table 1: Inhibition of E. coli Enzymes by Allyl Isothiocyanate

EnzymeFunctionInhibitory Effect of AITCReference
Thioredoxin ReductaseRibonucleotide synthesis, antioxidant defenseSignificantly inhibited at concentrations as low as 1 µL/L. nih.govresearchgate.net nih.gov, mdpi.com, nih.gov, researchgate.net, capes.gov.br
Acetate KinaseEnergy metabolismSignificantly inhibited at concentrations of 10 to 100 µL/L. nih.govresearchgate.net nih.gov, mdpi.com, nih.gov, researchgate.net, capes.gov.br

Potential for Protein Conjugation (e.g., Sulfhydryl Residues of Keap1)

The electrophilic nature of the isothiocyanate group in AITC allows it to react with nucleophilic groups on proteins, particularly the sulfhydryl (thiol) groups of cysteine residues. nih.gov This covalent modification can alter the structure and function of the target protein.

One of the most significant targets for AITC conjugation is Keap1, the primary negative regulator of the Nrf2 transcription factor. nih.gov Keap1 is rich in cysteine residues that act as sensors for electrophiles. AITC can react with these cysteine sulfhydryl groups in Keap1, leading to a conformational change in the protein. nih.gov This modification disrupts the ability of Keap1 to target Nrf2 for degradation, allowing Nrf2 to accumulate, translocate to the nucleus, and activate the expression of its target genes. nih.gov

Besides cysteine, AITC can also react with other amino acid residues, such as the ε-amino groups of lysine residues, to form stable thiourea adducts, although this reaction is generally slower than the reaction with thiols. nih.govnih.gov The reaction with sulfhydryl groups, however, is often reversible. nih.gov It has been proposed that AITC can be liberated from these thiol adducts and subsequently react with amino groups, suggesting a potential for transformation of the isothiocyanate from a thiol to an amine target. nih.govacs.org

Analytical Methodologies for Axisothiocyanate 3

Chromatographic Techniques

Chromatography is a fundamental tool for the isolation and purification of Axisothiocyanate 3 from its natural sources, such as marine sponges of the genera Acanthella and Axinella. researchgate.netencyclopedia.pubnih.gov These techniques separate the compound from a mixture based on its physical and chemical properties.

High-Performance Liquid Chromatography (HPLC) is a key technique used in the purification of this compound. encyclopedia.pubnih.govuq.edu.aupsu.edu Researchers have successfully employed normal-phase HPLC to isolate this compound from crude extracts. For instance, in one study, fractions from initial flash chromatography were further purified using normal-phase HPLC with a mobile phase consisting of 2% ethyl acetate (B1210297) in hexane (B92381) to yield pure this compound. uq.edu.au The use of specific columns, such as Develosil ODS-5, has also been documented in the separation process of metabolites from Acanthella klethra, which includes this compound. nih.gov

Gas Chromatography is another essential technique for the analysis of this compound, often used in conjunction with mass spectrometry (GC-MS). uq.edu.aumdpi.comarkat-usa.org In GC analysis, this compound is volatilized and passed through a column, where it is separated from other components. The retention time (RT), the time it takes for the compound to pass through the column, is a key characteristic. In one analysis of an extract from the marine macroalga Chaetomorpha crassa, this compound was identified with a retention time of 1.465 minutes. mdpi.com GC-MS analysis of a mixture containing this compound and its analog, axisocyanate-3, also showed distinct peaks for each compound, allowing for their differentiation. arkat-usa.org

Table 1: GC-MS Parameters for Analysis of an Extract Containing this compound mdpi.com

ParameterValue
Instrument JMS-T100GCV Gas Chromatograph
Column HP-5
Carrier Gas Helium
Flow Rate 1 mL/min
Injector Temperature 200 °C
Oven Temperature Program 50–250 °C at a rate of 10 °C/min
Injection Mode Split (1:10)

Mass Spectrometry Applications

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of this compound, providing detailed information about its molecular weight and fragmentation patterns. researchgate.netuni-duesseldorf.de It is almost always coupled with a chromatographic technique like GC or HPLC to analyze the purified compound. mdpi.comacs.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the identification of this compound in complex mixtures. uq.edu.aumdpi.comarkat-usa.org After separation by GC, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion intensity versus mass-to-charge ratio (m/z), serves as a chemical fingerprint. The mass spectrum of this compound can be compared with known spectra in databases like the NIST library for confirmation. mdpi.com In one such analysis, the mass spectrum of this compound was obtained and compared with the NIST library (version 2005) to confirm its identity. mdpi.com

Table 2: General Mass Spectrometry Conditions for this compound Analysis mdpi.com

ParameterValue
Mass Detector AccuTof Mass (JEOL)
Ionization Voltage 70 eV
Ion Source Temperature 250 °C
Interface Temperature 250 °C
Mass Range 50–600 mass units

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. While specific HRMS data for this compound is not detailed in the provided search results, the use of related high-resolution techniques like HRLCMS Q-TOF has been noted for the characterization of other compounds in extracts where this compound was also identified. mdpi.com This suggests that HRMS would be a valuable tool for confirming the molecular formula of this compound, which is C16H25NS. encyclopedia.pubnih.gov

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain structural information by fragmenting a specific ion and analyzing its product ions. This method is particularly useful for elucidating the structure of unknown compounds and for confirming the identity of known ones. While the search results mention the use of liquid chromatography–tandem mass spectrometry (LC-MS/MS) for the analysis of proteins in a study that also references this compound, specific MS/MS fragmentation data for this compound itself is not provided. acs.orgnih.gov However, this technique would be instrumental in detailing the fragmentation pathway of the this compound molecule, further confirming its spiro[4.5]decane skeleton. researchgate.netuni-hamburg.de

Spectroscopic Techniques

The structural elucidation and quantification of this compound rely on a suite of sophisticated spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and electronic environment. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and UV-Visible spectroscopy, which offer complementary insights into the compound's unique chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of this compound. By analyzing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR provide a detailed map of the molecule's carbon-hydrogen framework.

Research on the NMR spectra of this compound reveals characteristic signals corresponding to its allyl and isothiocyanate functional groups. acs.orgglaserchemgroup.com In a standard deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum displays distinct peaks for the vinylic and allylic protons. acs.org The terminal vinylic protons (H₂C=) typically appear as separate signals, while the internal vinylic proton (-CH=) presents as a multiplet due to coupling with adjacent protons. The methylene (B1212753) protons (-CH₂-) next to the isothiocyanate group are also clearly identifiable. acs.orgchemicalbook.com

The ¹³C NMR spectrum is equally informative, showing well-defined peaks for the three carbon atoms of the allyl group. acs.org However, a notable and widely documented phenomenon in the ¹³C NMR spectra of organic isothiocyanates is the characteristic "near-silence" or extreme broadening of the signal for the isothiocyanate carbon (-N=C=S). acs.orgglaserchemgroup.comresearchgate.netnih.gov This effect is attributed to the rapid structural dynamics and changes in nitrogen hybridization within the molecule, which cause significant line broadening for the isothiocyanate carbon. acs.orgglaserchemgroup.comnih.govacs.org Specialized techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), can be used to definitively identify this otherwise elusive carbon signal. glaserchemgroup.com

Detailed ¹H and ¹³C NMR chemical shift data for this compound in CDCl₃ are presented below.

Interactive Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

Proton DesignationChemical Shift (δ) (ppm)Multiplicity
H₂C=CH- (Ha)5.85m
H₂C =CH- (Hb, Hc)5.40, 5.29m, m
=CH-CH₂ -NCS (Hd,e)4.14m

Data sourced from studies on analogous structures. acs.org

Interactive Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Carbon DesignationChemical Shift (δ) (ppm)
H₂C =CH- (C1)117.65
H₂C=C H- (C2)130.26
=CH-C H₂-NCS (C3)47.04
-N=C =S (C5)~130 (very broad)

Data sourced from studies on analogous structures. acs.orgglaserchemgroup.com

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. For this compound, this technique is particularly useful for quantitative analysis and for studying its behavior in different chemical environments. srce.hrresearchgate.net

In neutral and acidic aqueous solutions, this compound exhibits a characteristic maximum absorption (λmax) at approximately 240 nm. researchgate.netresearchgate.net This absorption is attributed to electronic transitions within the isothiocyanate functional group. The molar absorptivity (ε) at this wavelength is relatively low, in the range of 780 L·mol⁻¹·cm⁻¹. researchgate.net

The UV spectrum of this compound is sensitive to pH. In alkaline conditions, the compound can undergo hydrolysis to form a substituted thiourea (B124793). srce.hrresearchgate.net This transformation results in a noticeable shift in the absorption peak to a lower wavelength (around 226 nm) and a significant increase in the molar absorptivity, which can be up to 16 times higher than that of the original compound. srce.hrresearchgate.net This property is often utilized for kinetic studies of the compound's stability and reactions in aqueous media. srce.hr

Interactive Table 3: UV-Visible Spectroscopic Data for this compound

ConditionMaximum Absorption (λmax) (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
Neutral/Acidic Solution240~780
Alkaline Solution (as thiourea)226~12,600

Data sourced from studies on analogous structures. researchgate.net

Comparative Academic Investigations

Biosynthetic Comparisons with Other Terpenoid Isocyanides and Isothiocyanates

The biosynthesis of terpenoid isonitriles (TIs), isothiocyanates (ITCs), and related nitrogenous metabolites in marine sponges is a complex process originating from common terpenoid precursors. The carbon skeletons are formed through classic terpenoid π-cation cascades, initiated by the ionization of allylic pyrophosphates such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). preprints.org The key step is the capture of a resulting carbocation by a nitrogen-containing functional group.

For years, the direct precursor to the isonitrile (-NC) group was a subject of debate. While labeling studies confirmed the incorporation of inorganic cyanide, the proposed use of cyanoformic acid (NC-COOH) as a biosynthetic delivery vehicle for the "NC" unit has helped resolve the paradox of a hard nucleophile like cyanide reacting in this pathway. preprints.orgmdpi.com

Isothiocyanates, including Axisothiocyanate 3, are widely considered to be biosynthetically derived from their corresponding isonitrile analogs. dpi.qld.gov.auuq.edu.au This conversion involves a sulfur-transfer reaction, where a sulfur donor adds to the isonitrile carbon (R-NC → R-NCS). preprints.orgmdpi.com This process is potentially mediated by enzymes with rhodanese-like activity, which can facilitate both the conversion of cyanide to thiocyanate (B1210189) and the sulfur addition to isonitriles. mdpi.com

Direct experimental evidence for the biosynthesis of this compound comes from studies on the marine sponge Acanthella cavernosa. dpi.qld.gov.auuq.edu.au These investigations revealed a clear biosynthetic relationship between Axisonitrile-3 and this compound. Key findings from radiolabeling experiments include:

A. cavernosa converts potassium [¹⁴C]cyanide into Axisonitrile-3. dpi.qld.gov.auuq.edu.au This labeled Axisonitrile-3 then serves as a precursor for the synthesis of this compound, supporting the pathway where the isonitrile is formed first. dpi.qld.gov.auuq.edu.au

When the sponge was supplied with potassium [¹⁴C]thiocyanate, it was incorporated into this compound, as expected. dpi.qld.gov.auuq.edu.au

Unexpectedly, the [¹⁴C]thiocyanate precursor also resulted in labeled Axisonitrile-3. dpi.qld.gov.auuq.edu.au This finding suggests a dynamic interplay, indicating either an interconversion between inorganic cyanide and thiocyanate pools within the sponge or a reversible conversion between the secondary metabolites themselves (Axisonitrile-3 ↔ this compound). dpi.qld.gov.auuq.edu.aupsu.edu

This contrasts with findings in other marine organisms, where the conversion appears more unidirectional. The nature of this isonitrile-isothiocyanate relationship can vary between different sponge species and biosynthetic systems. psu.edu

FeatureThis compound in A. cavernosa9-Isothiocyanatopupukeanane in Axinyssa n.sp.Diisocyanoadociane in A. terpenensis
Precursors Axisonitrile-3, Cyanide (CN⁻), Thiocyanate (SCN⁻) dpi.qld.gov.auuq.edu.auuni-duesseldorf.de9-Isocyanopupukeanane, CN⁻, SCN⁻Isocyanide analogue, SCN⁻
Key Biosynthetic Step Conversion of Axisonitrile-3 to this compound dpi.qld.gov.auuq.edu.auInterconversion between isocyanide and isothiocyanateConversion of isocyanide to isothiocyanate
Interconversion Evidence suggests potential interconversion between isonitrile and isothiocyanate dpi.qld.gov.auuq.edu.auDemonstrates clear interconversionAppears to be a unidirectional conversion

Comparative Studies on Biological Activities with other Isothiocyanates

Isothiocyanates as a chemical class are renowned for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. vulcanchem.comnih.gov While specific bioactivity data for this compound is limited, its properties can be contextualized by comparing them with those of other well-researched isothiocyanates.

Research on the closely related Axisonitrile-3 from Acanthella klethra showed potent antimalarial activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum. mdpi.com Notably, the corresponding this compound was found to be inactive in the same study, suggesting that for this particular activity, the isonitrile functional group is crucial. mdpi.com The primary role of many sponge-derived isothiocyanates is often considered to be as chemical defense agents against predators and fouling organisms. researchgate.net

Comparative Cytotoxic and Anti-inflammatory Activities:

Many isothiocyanates exhibit significant cytotoxic effects against cancer cell lines. For instance, 3-butenyl isothiocyanate (3-BI) effectively induces cell death in PC-3 prostate cancer cells with high selectivity, showing minimal toxicity to normal prostatic epithelial cells. vulcanchem.com In the realm of anti-inflammatory action, compounds with the spiroaxane skeleton, shared by this compound, have shown notable activity. Talaminoid A, a fungal spiroaxane sesquiterpenoid, demonstrated a significant suppressive effect on nitric oxide (NO) production in BV-2 microglial cells by inhibiting the NF-κB pathway. researchgate.netmdpi.comnih.gov Aromatic isothiocyanates like phenyl isothiocyanate have also been identified as potent inhibitors of the COX-2 enzyme, a key target in inflammation. nih.gov

Compound/ClassActivity TypeModelResults (IC₅₀ / Inhibition)
This compound AntimalarialP. falciparumInactive mdpi.com
Axisonitrile-3 AntimalarialP. falciparum (W2 strain)17 ng/mL mdpi.com
3-Butenyl Isothiocyanate CytotoxicPC-3 (prostate cancer) cells~70% viability reduction at 50 μM vulcanchem.com
Talaminoid A Anti-inflammatoryLPS-induced NO in BV-2 cellsIC₅₀ = 5.79 μM mdpi.comsemanticscholar.orgencyclopedia.pub
Phenyl Isothiocyanate Anti-inflammatoryCOX-2 Enzyme Inhibition~99% inhibition at 50 μM

Comparative Antimicrobial Activities:

The antimicrobial properties of isothiocyanates are well-documented, particularly for those derived from terrestrial plants. Allyl isothiocyanate (AITC) and benzyl (B1604629) isothiocyanate (BITC) are potent bactericidal agents against a range of pathogens, including Campylobacter jejuni and methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.org Studies consistently show that aromatic isothiocyanates like BITC have stronger antimicrobial activity than their aliphatic counterparts like AITC. mdpi.comfrontiersin.org For example, BITC is significantly more effective against C. jejuni, with a much lower minimum inhibitory concentration (MIC). frontiersin.org Extracts from horseradish, rich in isothiocyanates, have demonstrated broad-spectrum antimicrobial activity against various oral microorganisms. jst.go.jp

IsothiocyanateOrganismActivity (MIC)
Benzyl Isothiocyanate (BITC) Campylobacter jejuni1.25–5 µg/mL frontiersin.org
Allyl Isothiocyanate (AITC) Campylobacter jejuni50–200 µg/mL frontiersin.org
Allyl Isothiocyanate (AITC) Staphylococcus aureus0.8 mg/mL researchgate.net
Horseradish ITCs Candida albicans1.25 mg/mL jst.go.jp
Horseradish ITCs Fusobacterium nucleatum4.17 mg/mL jst.go.jp

Structural Comparisons within the Spiroaxane Skeleton

This compound is a sesquiterpenoid characterized by the rare spiroaxane carbon skeleton. researchgate.netresearchgate.net This framework consists of a spiro[4.5]decane ring system, a structural motif that is uncommon in natural products. uva.nlmdpi.com The first compounds with this skeleton, including Axisonitrile-3, this compound, and Axamide-3, were isolated from the marine sponge Axinella cannabina. researchgate.netuva.nlnih.gov

The defining feature of these related sponge metabolites is the variation of the nitrogenous functional group attached to the identical spiroaxane core. This triad (B1167595) of compounds—the isonitrile, isothiocyanate, and formamide (B127407)—are often found co-occurring in the same organism, such as A. cannabina or Acanthella cavernosa, underscoring their close biosynthetic relationship. researchgate.netresearchgate.net Later, the corresponding isocyanate, Axisocyanate-3, was also isolated from A. cavernosa, adding another member to this structural family. researchgate.net

While first discovered in marine sponges, spiroaxane sesquiterpenoids have since been isolated from other natural sources, particularly fungi. These fungal metabolites share the core spiro[4.5]decane skeleton but exhibit different substitution patterns and functional groups compared to the sponge-derived series. This structural diversity highlights the adaptability of the biosynthetic machinery in different organisms to produce variations on a common structural theme.

Compound NameSource OrganismKey Structural Features
This compound Axinella cannabina, Acanthella cavernosa researchgate.netresearchgate.netSpiro[4.5]decane skeleton with an isothiocyanate (-NCS) group.
Axisonitrile-3 Axinella cannabina, Acanthella cavernosa researchgate.netresearchgate.netIdentical spiroaxane skeleton with an isonitrile (-NC) group.
Axamide-3 Axinella cannabina researchgate.netuva.nlIdentical spiroaxane skeleton with a formamide (-NHCHO) group.
Axisocyanate-3 Acanthella cavernosa researchgate.netIdentical spiroaxane skeleton with an isocyanate (-NCO) group.
Talaminoid A Talaromyces minioluteus (fungus) researchgate.netnih.govSpiroaxane skeleton with different oxygenation and side chains.
Flammuspirones (A-J) Flammulina velutipes (fungus) mdpi.comsemanticscholar.orgnih.govA series of spiroaxane sesquiterpenoids with varied hydroxyl and keto substitutions.
Tramspiroins (A-D) Trametes versicolor (fungus) mdpi.comSpiroaxane sesquiterpenes with unique oxygenation patterns.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations in Biosynthesis

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the biosynthesis of complex natural products like Axisothiocyanate 3. DFT calculations allow for the detailed examination of the electronic structure of molecules, providing insights into the reaction mechanisms, transition states, and intermediate species involved in the biosynthetic cascade.

In the context of this compound biosynthesis, DFT calculations are instrumental in elucidating the initial cyclization of the farnesyl pyrophosphate (FPP) precursor. These calculations can model the formation of the initial carbocation and the subsequent cyclization steps that form the characteristic bicyclic core of the axisane skeleton. By calculating the energies of various possible intermediates and transition states, researchers can map out the most energetically favorable reaction pathway.

Furthermore, DFT studies can shed light on the intricate carbocation rearrangements that are a hallmark of terpene biosynthesis. For this compound, these calculations can help to rationalize the series of 1,2-hydride and methyl shifts that lead to its unique rearranged carbon framework. The computed energy barriers for these rearrangements provide a quantitative measure of their feasibility and can help to distinguish between competing mechanistic proposals. Recent computational studies on the biosynthesis of other sesquiterpenes have demonstrated the utility of DFT in predicting the stereochemical outcomes of enzymatic reactions, a crucial aspect in the formation of chiral molecules like this compound.

A key focus of DFT calculations in the biosynthesis of this compound is the exploration of the potential energy surface (PES) of the carbocation intermediates. The flatness of the PES, as has been observed in the biosynthesis of other sesquiterpenes, suggests that once the initial carbocation is formed, the subsequent rearrangements may proceed with minimal enzymatic intervention, driven primarily by the inherent reactivity of the carbocation itself nih.govresearchgate.net.

Computational Method Application in this compound Biosynthesis Key Insights
Density Functional Theory (DFT)Elucidation of the farnesyl pyrophosphate cyclization cascade.Determination of the most energetically favorable reaction pathway.
DFTMapping of carbocation rearrangement pathways.Rationalization of hydride and methyl shifts leading to the axisane skeleton.
DFTCalculation of transition state energies.Quantitative assessment of the feasibility of proposed mechanistic steps.
DFTAnalysis of the potential energy surface (PES).Understanding the role of enzymatic influence versus inherent carbocation reactivity.

Molecular Modeling of Interconversion Pathways

Molecular modeling techniques, including both quantum mechanics (QM) and molecular mechanics (MM) methods, are employed to simulate the dynamic behavior of the intermediates involved in the biosynthesis of this compound. These models provide a four-dimensional view of the reaction, taking into account the conformational flexibility of the molecules and the influence of the enzyme active site.

One of the key applications of molecular modeling in this context is the study of the interconversion pathways between different carbocationic intermediates. The biosynthesis of rearranged sesquiterpenes often involves a complex network of competing and sequential rearrangements. Molecular dynamics (MD) simulations, often in a quantum mechanics/molecular mechanics (QM/MM) framework, can be used to explore the conformational space of these intermediates and identify low-energy pathways for their interconversion.

These simulations can reveal how the protein environment of the terpene synthase enzyme may influence the trajectory of the carbocation rearrangements. By modeling the interactions between the carbocation intermediates and the amino acid residues in the active site, researchers can understand how the enzyme stabilizes specific conformations and transition states, thereby guiding the reaction towards the formation of this compound. This approach has been successfully applied to understand the product specificity of other terpene cyclases.

The insights gained from molecular modeling are crucial for understanding the biogenetic logic behind the formation of the axisane skeleton. These models can help to explain why a particular rearrangement pathway is favored over other seemingly plausible alternatives, providing a detailed picture of the intricate dance of atoms that results in the formation of this unique natural product.

Computational Analysis of Carbocation Rearrangements

The biosynthesis of this compound is characterized by a cascade of carbocation rearrangements. Computational analysis provides a powerful means to dissect these complex transformations and to understand the underlying electronic and structural factors that govern their course. Quantum chemical calculations are central to this analysis, allowing for the precise characterization of the structure and stability of the carbocation intermediates.

A central theme in the computational analysis of terpene biosynthesis is the "carbocation cascade hypothesis," which posits that a single enzyme can generate a multitude of products from a common carbocationic intermediate by subtly influencing the trajectory of the subsequent rearrangements. Computational studies on other sesquiterpenes have shown that the initial conformation of the acyclic precursor within the enzyme's active site can pre-organize the molecule for a specific cyclization and rearrangement cascade acs.orgnih.gov. This principle is likely to be at play in the biosynthesis of this compound, and computational analysis can be used to explore the different conformational states of farnesyl pyrophosphate and their propensity to cyclize to the axisane skeleton.

Furthermore, computational analysis can be used to investigate the possibility of non-classical carbocation intermediates in the rearrangement pathway. These intermediates, where the positive charge is delocalized over multiple atoms, can play a crucial role in facilitating complex skeletal rearrangements. By analyzing the electron density and molecular orbitals of the computed structures, researchers can identify the presence of such non-classical species and assess their importance in the biosynthesis of this compound.

The table below summarizes some of the key carbocation rearrangements that are computationally investigated in the biosynthesis of terpenes, which are relevant to understanding the formation of this compound.

Type of Rearrangement Description Relevance to this compound
1,2-Hydride ShiftMigration of a hydride ion to an adjacent carbocation center.A fundamental step in the isomerization of carbocation intermediates.
1,2-Methyl ShiftMigration of a methyl group to an adjacent carbocation center.Key for the skeletal rearrangement leading to the axisane framework.
Wagner-Meerwein RearrangementA type of 1,2-alkyl shift that often involves ring expansion or contraction.Potentially involved in the formation of the bicyclic core.
Transannular CyclizationFormation of a new ring by the attack of a double bond on a carbocation across a larger ring.A possible mechanism for the formation of the bicyclic system from a macrocyclic intermediate.

Through the synergistic application of these computational methods, a detailed and dynamic picture of the biosynthesis of this compound is beginning to emerge. These theoretical studies not only complement experimental investigations but also provide predictive insights that can guide future research in the field of natural product biosynthesis.

Future Directions in Axisothiocyanate 3 Research

Elucidation of Undiscovered Biosynthetic Enzymes and Pathways

A primary focus for future research will be the complete elucidation of the biosynthetic pathway leading to Axisothiocyanate 3 in marine sponges, such as those of the genus Acanthella. beilstein-journals.org It is hypothesized that the biosynthesis begins with the cyclization of a linear isoprenoid precursor, like farnesyl pyrophosphate (FPP), by a terpene synthase (TS) to form the characteristic spiro pnas.orgpsu.edudecane carbon framework. pnas.orgjst.go.jp While TS enzymes have been identified in sponges, the specific enzyme responsible for the axane skeleton has yet to be characterized. pnas.org

A significant unknown is the precise mechanism of isothiocyanate group installation. Current proposals for related marine terpenoids suggest two main possibilities. One pathway involves the initial formation of an isonitrile (R-NC) intermediate from inorganic cyanide, which is subsequently converted to the isothiocyanate (R-NCS) by a sulfur-transferring enzyme, potentially a rhodanese-like enzyme. nih.govresearchgate.netpreprints.org Another possibility is the direct reaction of a carbocation intermediate with thiocyanate (B1210189) ions (NCS⁻). researchgate.net Future genomic and transcriptomic analyses of the producing sponge and its microbial symbionts, coupled with heterologous expression and biochemical characterization of candidate enzymes, will be crucial to identify the complete enzymatic cascade. pnas.org

Table 1: Putative Key Enzyme Classes in this compound Biosynthesis

Enzyme ClassProposed Function in this compound BiosynthesisResearch Focus
Terpene Synthase (TS)Cyclization of Farnesyl Pyrophosphate (FPP) to form the spiro[4.5]decane skeleton.Identification and characterization of the specific TS from the producing organism.
Isonitrile SynthaseIf isonitrile is an intermediate, this enzyme would install the isonitrile group onto the terpene scaffold.Discovery and mechanistic study of this potentially novel enzyme class in sponges.
Rhodanese-like EnzymesSulfur transfer to an isonitrile precursor to form the isothiocyanate group.Investigation of sponge rhodaneses for substrate specificity towards axane isonitriles.
Cytochrome P450sPotential for oxidative tailoring of the terpene skeleton at various biosynthetic stages.Functional characterization of P450s found in the biosynthetic gene cluster.

Exploration of Novel Biotransformations in Marine Organisms

The marine environment is a rich source of microorganisms with unique metabolic capabilities that could be harnessed for the biotransformation of this compound. frontiersin.org Future research should explore the incubation of this compound with marine-derived bacteria and fungi to generate novel analogues. researchgate.net Such biotransformations can introduce chemical modifications, such as hydroxylations, epoxidations, or glycosylations, at positions that are difficult to access through traditional chemical synthesis. researchgate.net These transformations could lead to derivatives with altered physicochemical properties and potentially new or enhanced biological activities. Screening of microbial consortia from the sponge holobiont itself may reveal symbiotic microorganisms involved in the natural modification of this compound. ird.fr

Development of Advanced Synthetic Strategies for Complex Analogues

The total synthesis of this compound and its complex analogues presents a significant chemical challenge and a key area for future research. The spiro[4.5]decane core is a common motif in a number of natural products, and various synthetic strategies have been developed for its construction. researchgate.netrsc.org Future efforts will likely focus on developing more efficient, stereoselective, and scalable routes. jst.go.jpnih.gov

Advanced synthetic methodologies that could be applied include:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemistry of the spirocyclic core during its formation. thieme-connect.commdpi.com

Photocatalysis and Radical Cyclizations: Novel methods for forming the spirocycle through visible-light-mediated reactions. acs.org

Late-Stage Functionalization: Techniques that allow for the modification of the core structure after the spirocycle has been assembled, enabling the rapid generation of a library of analogues.

The synthesis of analogues with modifications to the isothiocyanate group or the terpene backbone will be essential for probing structure-activity relationships. nih.gov

Comprehensive Systems Biology Approaches to Understand Integrated Biological Effects

To understand the full biological impact of this compound, future research must move beyond simple bioassays and employ systems biology approaches. Although currently applied to other isothiocyanates like iberin, these methods hold great promise for this compound. researchgate.net This involves treating model organisms or cell lines with the compound and analyzing the global changes in genes (transcriptomics), proteins (proteomics), and metabolites (metabolomics). nih.gov

This integrated "omics" approach can reveal the molecular pathways perturbed by this compound, identify potential protein targets, and uncover off-target effects. nih.gov For example, comparative proteomics could identify proteins that are differentially expressed or post-translationally modified in the presence of the compound, offering clues to its mechanism of action. nih.gov

Investigation of Structure-Activity Relationships at a Mechanistic Level

A critical area of future investigation is the detailed mechanistic study of the structure-activity relationships (SAR) of this compound and its synthetic analogues. nih.gov While its analogue, axisonitrile-3, shows potent antimalarial activity, this compound is reported to be largely inactive, suggesting the isothiocyanate group is detrimental to this specific activity. Current time information in Bangalore, IN. However, this does not preclude other biological functions.

Future research should focus on:

Identifying Protein Targets: Utilizing techniques like affinity chromatography or proteomics to identify specific proteins that covalently bind to the electrophilic isothiocyanate group of this compound. nih.govoup.com

Molecular Docking Studies: Computational modeling to predict the binding interactions of this compound and its analogues with potential protein targets. researchgate.net

Bioactivity Screening of Analogues: Testing a library of synthetic analogues against a wide range of biological targets to understand how structural modifications influence activity. researchgate.netnih.gov

This will allow for a more rational design of potent and selective probes or therapeutic leads based on the this compound scaffold.

Table 2: Comparative Biological Activity Data of Related Axane Sesquiterpenoids

CompoundFunctional GroupReported Biological ActivityReference
Axisonitrile-3Isocyano (-NC)Potent antimalarial activity Current time information in Bangalore, IN.
Axisothiocyanate-3Isothiocyanato (-NCS)Inactive as an antimalarial Current time information in Bangalore, IN.
Axamide-3Amido (-NHCHO)Data not widely reported dntb.gov.ua
Axisocyanate-3Isocyanato (-NCO)Isolated as a minor component researchgate.net

Methodological Advancements in Analytical Chemistry for Trace Detection

The low abundance of this compound in its natural source necessitates the development of highly sensitive and selective analytical methods for its detection and quantification. geomar.de Future research in this area will likely focus on the application and refinement of advanced hyphenated chromatographic and spectrometric techniques. niscpr.res.in

Key areas for development include:

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to High-Resolution Mass Spectrometry (HRMS): This combination offers high separation efficiency and accurate mass measurements, enabling the detection of trace amounts of this compound in complex marine extracts. geomar.defrontiersin.org

Tandem Mass Spectrometry (MS/MS): Developing specific fragmentation patterns for this compound will allow for its unambiguous identification and quantification, even in the presence of isomeric compounds.

Advanced Sample Preparation: Improving extraction and solid-phase extraction (SPE) protocols to selectively isolate and concentrate this compound from the bulk biomass of the sponge.

These analytical advancements will be crucial for biosynthetic studies, ecological investigations, and quality control of any future applications.

Q & A

Q. How is Axisothiocyanate-3 identified and characterized in marine sponges?

Axisothiocyanate-3 is isolated from the marine sponge Acanthella cavernosa using chromatographic techniques, followed by structural elucidation via spectroscopic methods. Nuclear Magnetic Resonance (NMR), including 13C^{13}\text{C} and 1H^{1}\text{H} NMR, is critical for identifying functional groups and carbon骨架. HMBC correlations are used to confirm connectivity between protons and carbons, such as the thiourea (δC 180.6) and urea (δC 156.9) derivatives formed via reaction with diethylamine . Optical rotation ([α]D) comparisons with related compounds (e.g., axisonitrile-3) further validate stereochemical consistency .

Q. What spectroscopic techniques are essential for determining the structure of Axisothiocyanate-3?

Key techniques include:

  • NMR Spectroscopy : 13C^{13}\text{C} and 1H^{1}\text{H} NMR to map carbon-proton frameworks and functional groups. HMBC spectra resolve long-range couplings, critical for confirming thiourea/urea derivatives .
  • Optical Rotation : Comparative [α]D values with structurally related compounds (e.g., axisothiocyanate-3 vs. axisonitrile-3) establish shared stereochemistry .
  • Chromatography : Normal-phase HPLC (e.g., 20% ethyl acetate/hexane) separates reaction products for individual spectral analysis .

Q. What are the primary challenges in isolating Axisothiocyanate-3 from natural sources?

Challenges include:

  • Low Abundance : Marine sponges often yield minimal quantities, requiring sensitive analytical tools (e.g., high-resolution NMR).
  • Structural Complexity : Overlapping signals in NMR spectra necessitate advanced techniques like HMBC and COSY for resolution .
  • Stability : Reactive isocyanate groups may degrade during extraction, demanding inert conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for Axisothiocyanate-3 across studies?

Q. What methodologies are recommended for confirming the stereochemical configuration of Axisothiocyanate-3?

Absolute configuration is confirmed via:

  • X-ray Crystallography : Resolves spatial arrangement but requires high-purity crystals.
  • Comparative Optical Rotation : Match [α]D values with structurally analogous compounds (e.g., axisonitrile-3) to infer shared stereochemistry .
  • Synthetic Derivatives : React with chiral agents (e.g., enantiopure amines) and analyze derivative spectra for diastereomer formation .

Q. How should experimental designs be optimized to study the reactivity of Axisothiocyanate-3 under varying conditions?

Employ the FLOAT framework for precision:

  • Formulate : Define variables (e.g., solvent polarity, temperature) affecting isocyanate reactivity.
  • Link Data : Use kinetic studies (e.g., time-resolved NMR) to correlate reaction rates with conditions .
  • Scope Adjustment : Balance breadth (e.g., pH range) with feasibility (e.g., equipment limits) .
  • Reproducibility : Document protocols for derivatization (e.g., diethylamine reaction conditions) and data collection (e.g., NMR parameters) .

Methodological Guidelines

  • Data Analysis : Use software (e.g., MestReNova) to process NMR spectra and quantify signal integration errors .
  • Reproducibility : Archive raw data (e.g., HPLC chromatograms) in appendices, with processed data in the main text .
  • Literature Review : Prioritize peer-reviewed studies on marine sesquiterpenes and isocyanate reactivity, avoiding non-academic sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Axisothiocyanate 3
Reactant of Route 2
Axisothiocyanate 3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.